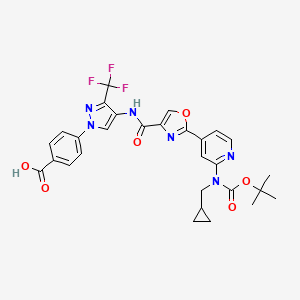

PROTAC IRAK4 ligand-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-[[2-[2-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-4-yl]-1,3-oxazole-4-carbonyl]amino]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O6/c1-28(2,3)44-27(42)37(13-16-4-5-16)22-12-18(10-11-33-22)25-35-21(15-43-25)24(39)34-20-14-38(36-23(20)29(30,31)32)19-8-6-17(7-9-19)26(40)41/h6-12,14-16H,4-5,13H2,1-3H3,(H,34,39)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQQZVUJIJYUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CC1)C2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IRAK4 signaling pathway in innate immunity

An In-Depth Technical Guide to the IRAK4 Signaling Pathway in Innate Immunity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system.[1] Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is indispensable for initiating a robust inflammatory response to pathogens and cellular damage.[2][3] Its unique dual functionality, acting as both a kinase and a scaffold protein, is central to the assembly of the Myddosome signaling complex and the subsequent activation of key transcription factors like NF-κB, AP-1, and IRF5.[4][5] Dysregulation of IRAK4 activity is implicated in a wide array of inflammatory and autoimmune diseases, as well as certain cancers, making it a highly attractive target for therapeutic intervention.[1][6] This technical guide provides a comprehensive overview of the IRAK4 signaling pathway, detailed experimental protocols for its study, quantitative data on its inhibition, and a discussion of its dual functions, offering a critical resource for professionals in immunology and drug development.

The Core IRAK4 Signaling Pathway

The canonical IRAK4 signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs and IL-1Rs.[3] This ligand binding triggers a conformational change in the receptor's intracellular Toll/Interleukin-1 Receptor (TIR) domain, initiating a highly organized cascade of protein-protein interactions.

-

Myddosome Formation: Upon receptor activation, the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) is recruited to the TIR domain.[3] MyD88, through homotypic interactions between its death domain (DD), recruits 4 molecules of IRAK4 to form the core of a higher-order signaling complex known as the Myddosome.[7]

-

IRAK Family Activation: Within the Myddosome, IRAK4, acting as the apical kinase, phosphorylates IRAK1 and/or IRAK2.[3][8] This phosphorylation event is a critical step that fully activates IRAK1's kinase activity and promotes its autophosphorylation.[9]

-

TRAF6 Recruitment and Activation: Activated IRAK1 then recruits the E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6).[3][7] The interaction between IRAK1 and TRAF6 leads to TRAF6's auto-activation through K63-linked polyubiquitination.[7]

-

Downstream Cascade Activation: Activated TRAF6 dissociates from the receptor complex and serves as a platform to activate downstream kinase cascades, primarily the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5] This ultimately leads to the activation of transcription factors NF-κB and AP-1, which drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and other immune mediators.[4][10]

Visualization of the IRAK4 Signaling Pathway

The following diagram illustrates the key events in the TLR/IL-1R signaling cascade mediated by IRAK4.

Caption: IRAK4 signaling pathway from receptor activation to gene transcription.

The Dual Role of IRAK4: Kinase vs. Scaffolding Function

A critical aspect of IRAK4 biology is its dual function as both a kinase and a scaffold protein. While its kinase activity was initially considered paramount, substantial evidence now indicates that its scaffolding function is essential for the initial assembly of the Myddosome and subsequent signal transduction.[2][11]

-

Scaffolding Function: IRAK4's N-terminal death domain is crucial for its interaction with MyD88, forming the foundational layer of the Myddosome.[11] This scaffolding role is indispensable for bringing IRAK1/2 into the complex.[4] Studies with kinase-dead (KD) IRAK4 mutants have shown that the physical presence of the IRAK4 protein is sufficient to mediate the activation of NF-κB and MAPK pathways, albeit sometimes with delayed kinetics.[11][12] The scaffolding function of IRAK4 is essential for the structural integrity and operational efficiency of the Myddosome.[2]

-

Kinase Activity: The kinase activity of IRAK4 is required for the phosphorylation and full activation of IRAK1.[9] While not always essential for NF-κB and MAPK activation, IRAK4's enzymatic function is critical for stabilizing the Myddosome complex and for robust, sustained production of pro-inflammatory cytokines.[11][13] In human monocytes, IRAK4 kinase activity specifically controls the activation of the transcription factor IRF5, which is crucial for producing certain cytokines in response to TLR7/8 stimulation.[5] There are species-specific differences; in murine models, kinase activity appears more critical for cytokine production than in human cells, where the scaffolding function can play a more dominant role.[4][7]

Visualization of Kinase vs. Scaffold Functions

Caption: Distinct outcomes mediated by IRAK4's scaffold and kinase functions.

Quantitative Data on IRAK4 Signaling and Inhibition

The development of potent and selective IRAK4 inhibitors has provided valuable tools to dissect its function and offers therapeutic potential.[14][15] The table below summarizes quantitative data for select IRAK4 inhibitors.

| Compound Name | Assay Type | Target Cell/Enzyme | IC50 / Potency | Reference |

| PF-06650833 | Biochemical Kinase Assay | Recombinant IRAK4 | - | [11] |

| Cellular Assay (IL-1β induced phosphoproteins) | Primary Human Dermal Fibroblasts | 200 nM (concentration used) | [11] | |

| BAY1834845 (Zabedosertib) | Biochemical Kinase Assay (1 mM ATP) | Recombinant IRAK4 | 19 nM | [16] |

| Cellular Assay (LPS-induced TNFα) | Human Whole Blood | 230 nM | [16] | |

| IRAK1/4 Inhibitor | Kinase Assay (Transcreener) | Recombinant IRAK4 | 2.5 nM | [17] |

| BMS-986126 | Biochemical Kinase Assay | Recombinant IRAK4 | 6 nM | [18] |

Detailed Experimental Protocols

Understanding the protein-protein interactions and enzymatic activity of IRAK4 is fundamental to its study. The following sections provide detailed protocols for key experimental techniques.

Co-Immunoprecipitation (Co-IP) for IRAK4 Interactions

Co-IP is used to identify proteins that interact with IRAK4 within the cell.[1] This protocol is a general guideline.

Reagents and Materials:

-

Cell Lysis Buffer: Non-denaturing buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with protease and phosphatase inhibitors.[2]

-

Antibodies: High-quality, IP-validated primary antibody against IRAK4 ("bait") and a primary antibody against the suspected interactor ("prey"). An isotype control IgG is required as a negative control.[1]

-

Beads: Protein A or Protein G coupled to agarose (B213101) or magnetic beads.[1]

-

Wash Buffer: Lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20.

-

Elution Buffer: 2x Laemmli SDS-PAGE sample buffer.[1]

Procedure:

-

Cell Culture and Lysis: Culture cells (e.g., HEK293T, macrophages) to ~80-90% confluency. Stimulate with a TLR/IL-1R ligand (e.g., LPS, IL-1β) for the desired time, if applicable. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer on ice for 15-30 minutes.[1][2][19]

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.[20]

-

Pre-Clearing (Optional but Recommended): To reduce non-specific binding, add control IgG and Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant.[19][21]

-

Immunoprecipitation: Add the primary anti-IRAK4 antibody to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate with rotation for an additional 1-2 hours at 4°C to capture the immune complexes.[1]

-

Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 20-40 µL of 2x Laemmli buffer and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.[1]

-

Analysis by Western Blot: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Include lanes for the "Input" (a small fraction of the initial lysate), the IRAK4 IP, and the negative control IgG IP. After transfer to a membrane, probe with antibodies against the suspected interacting protein ("prey"). A successful Co-IP is confirmed by a band for the prey protein in the IRAK4 IP lane but not in the IgG control lane.[1]

Visualization of Co-IP Workflow

Caption: General experimental workflow for Co-Immunoprecipitation.[1]

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of purified IRAK4 by quantifying the amount of ADP produced during the phosphorylation reaction.[22][23]

Reagents and Materials:

-

IRAK4 Kinase: Purified, recombinant active IRAK4 enzyme.

-

Kinase Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[22]

-

Substrate: A suitable protein or peptide substrate for IRAK4, such as Myelin Basic Protein (MBP).[17][24]

-

ATP: Adenosine triphosphate at a concentration near the Km for the enzyme.

-

Test Compound: IRAK4 inhibitor or vehicle control (e.g., DMSO).

-

ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.[22][23]

-

Assay Plate: White, low-volume 384-well plate.

Procedure:

-

Reagent Preparation: Prepare solutions of IRAK4 enzyme, substrate/ATP mix, and test compounds (serially diluted) in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.[22]

-

Kinase Reaction Incubation: Incubate the plate at room temperature (or 30°C) for a set time (e.g., 45-60 minutes).[22][24]

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[22]

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by IRAK4 into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate for 30-45 minutes at room temperature.[22][24]

-

Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to IRAK4 kinase activity.[22]

Visualization of Kinase Assay Workflow

Caption: Workflow for an in vitro IRAK4 kinase assay using ADP-Glo™.

Conclusion and Future Directions

IRAK4 stands as a linchpin in innate immune signaling, with its kinase and scaffolding functions orchestrating the inflammatory response. The distinction between these two roles is crucial, as their relative importance can be species- and cell-type dependent, a key consideration for the development of therapeutics.[7] While kinase inhibitors have shown promise and entered clinical trials for diseases like rheumatoid arthritis, the essential nature of the scaffolding function suggests that strategies targeting this aspect, or the development of protein degraders that eliminate both functions, may offer superior efficacy.[4][15] Future research will continue to unravel the nuanced regulatory mechanisms governing IRAK4 activity and explore the full therapeutic potential of its modulation in a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 4. benchchem.com [benchchem.com]

- 5. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 8. IRAK4 - Wikipedia [en.wikipedia.org]

- 9. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IRAK-4 kinase activity-dependent and -independent regulation of lipopolysaccharide-inducible genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 15. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. benchchem.com [benchchem.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. promega.com [promega.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on PROTAC IRAK4 Ligand-1 and E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC IRAK4 ligand-1, its role in the formation of IRAK4-targeting PROTACs, and the subsequent recruitment of E3 ligases for targeted protein degradation. This document details the underlying signaling pathways, quantitative metrics for potent degraders, and detailed experimental protocols for the characterization of these compounds.

Introduction: The Rationale for IRAK4 Degradation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream regulator in the innate immune signaling cascade.[1] Activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the assembly of the Myddosome complex, a key signaling hub.[1][2] Beyond its kinase activity, IRAK4 also possesses an essential scaffolding function that is crucial for the downstream activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines.[1][2]

Traditional small-molecule inhibitors can block the kinase function of IRAK4, but they often leave its scaffolding role intact, which may lead to incomplete pathway inhibition.[2] Proteolysis Targeting Chimeras (PROTACs) offer a superior therapeutic strategy by inducing the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions for a more profound and durable pharmacological effect.[2][3]

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

IRAK4-targeting PROTACs are heterobifunctional molecules composed of a ligand that binds to IRAK4, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] The mechanism of action is a catalytic cycle that co-opts the cell's native ubiquitin-proteasome system (UPS) for targeted protein degradation.[5]

The key steps in this process are:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to an IRAK4 protein and an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a transient ternary complex (IRAK4-PROTAC-E3 Ligase).[2][6] This induced proximity is the foundational step for the degradation process.

-

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the IRAK4 protein.

-

Proteasomal Degradation: The poly-ubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released and can engage another IRAK4 protein and E3 ligase, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.

This compound and Degrader-1

"this compound" is a specific chemical moiety designed to bind to the IRAK4 protein.[7] This ligand is a key component in the synthesis of "PROTAC IRAK4 degrader-1" (also known as compound I-210).[5][7] This degrader is a Cereblon-based PROTAC, meaning it utilizes a pomalidomide-based ligand to recruit the CRBN E3 ligase.[2][5]

Quantitative Data on IRAK4 PROTACs

The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein. Key metrics include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[9] The following tables summarize publicly available data for several well-characterized IRAK4 degraders.

| Compound ID | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC IRAK4 degrader-1 (I-210) | Cereblon | OCI-LY-10 | Not specified | >50% at 1 µM | [5][8] |

| KT-474 | Cereblon | THP-1 | 0.9 | 101.3 | [10] |

| KT-474 | Not specified | hPBMCs | 0.88 | 101 | [11] |

| Compound 9 | VHL | PBMCs | 151 | >95 | [10] |

| Compound 8 | VHL | PBMCs | 259 | >90 | [10] |

| FIP22 | Cereblon | Not specified | 3.2 | Not specified | [12] |

Note: Data for PROTAC IRAK4 degrader-1 is semi-quantitative as reported.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of IRAK4 signaling and PROTAC-mediated degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of IRAK4 PROTACs.

This protocol outlines the steps for treating cells with an IRAK4 PROTAC and quantifying the subsequent degradation of the IRAK4 protein.[4][13]

Materials:

-

Cell line of interest (e.g., OCI-LY-10, PBMCs, THP-1)

-

PROTAC IRAK4 degrader and vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IRAK4 and anti-loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere or stabilize. Treat cells with serial dilutions of the IRAK4 PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with supplemented lysis buffer on ice for 20-30 minutes. Clarify the lysate by centrifugation.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[14]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and repeat the antibody incubation process for the loading control.

-

-

Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[10]

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the IRAK4-PROTAC-E3 ligase ternary complex in vitro.[3]

Materials:

-

Recombinant donor-labeled IRAK4 protein (e.g., His-tagged)

-

Recombinant acceptor-labeled E3 ligase (e.g., GST-tagged CRBN)

-

Antibodies or reagents for labeling (e.g., anti-His-LanthaScreen™ Tb, anti-GST-fluorescein)

-

IRAK4 PROTAC

-

Assay buffer

-

Low-volume 384-well plates

Methodology:

-

Reagent Preparation: Prepare a serial dilution of the IRAK4 PROTAC in the assay buffer. Prepare a mixture of the donor-labeled IRAK4 and acceptor-labeled E3 ligase at twice the final desired concentration.

-

Assay Assembly:

-

Add the PROTAC dilutions to the wells of a 384-well plate.

-

Add the protein mixture to each well. Final concentrations should be optimized for each specific system.

-

-

Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped or "hook effect" curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of the curve represents the maximum ternary complex formation.[3]

Conclusion

The targeted degradation of IRAK4 using PROTACs, such as those derived from this compound, represents a powerful therapeutic strategy. By inducing the complete removal of the IRAK4 protein, this approach overcomes the limitations of traditional kinase inhibitors by ablating both the catalytic and scaffolding functions of the protein. The successful development and characterization of potent IRAK4 degraders rely on a suite of robust biochemical and cellular assays to quantify degradation efficiency and confirm the mechanism of action. This guide provides the foundational knowledge and detailed protocols necessary for researchers to advance the development of IRAK4-targeting PROTACs for the treatment of inflammatory diseases and cancer.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. PROTAC IRAK4 degrader-1 | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. invivochem.net [invivochem.net]

- 9. lifesensors.com [lifesensors.com]

- 10. benchchem.com [benchchem.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

In Vitro Characterization of PROTAC IRAK4 Ligand-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of "PROTAC IRAK4 ligand-1," a key component of a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that serves as a central regulator of innate immunity, playing a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune diseases and cancers, making it a compelling therapeutic target.[4][5]

PROTACs represent a novel therapeutic modality that harnesses the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[6] A PROTAC molecule consists of a ligand that binds to the target protein (in this case, "this compound"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6] This heterobifunctional molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] By inducing the degradation of IRAK4, PROTACs can abrogate both its kinase and scaffolding functions, potentially offering a more profound and durable inhibition of inflammatory signaling compared to traditional kinase inhibitors.[2][3][6]

"this compound" is the synthetic ligand that specifically binds to IRAK4 and is a constituent of "PROTAC IRAK4 degrader-1."[8][9] "PROTAC IRAK4 degrader-1" is a Cereblon-based PROTAC that utilizes Pomalidomide as the E3 ligase ligand.[8] This guide will focus on the in vitro methodologies used to characterize the activity of such an IRAK4-targeting PROTAC.

Data Presentation: Quantitative Analysis of IRAK4 Degradation

The efficacy of a PROTAC is primarily assessed by its ability to induce potent and efficient degradation of the target protein. The key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[4]

| Compound ID | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |

| PROTAC IRAK4 degrader-1 | Cereblon | OCI-LY-10 | Not Specified | - | >50% at 1 µM | [8] |

| Compound 9 | VHL | PBMCs | Western Blot | 151 | >95 | [4] |

| Compound 8 | VHL | PBMCs | Western Blot | 259 | >90 | [4] |

| KT-474 | Cereblon | THP-1 | Not Specified | 0.88 | 101 | [3] |

| KT-474 | Cereblon | THP-1 | HTRF | 8.9 | 66.2 | [10] |

| KT-474 | Cereblon | hPBMCs | HTRF | 0.9 | 101.3 | [10] |

Note: Specific DC50 values for "PROTAC IRAK4 degrader-1" are not publicly available. The table indicates the percentage of IRAK4 degradation observed at different concentrations in OCI-LY-10 cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of PROTACs. The following are key experimental protocols.

Western Blot for IRAK4 Degradation

Objective: To quantify the reduction in IRAK4 protein levels following treatment with the PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., OCI-LY-10, THP-1, or PBMCs) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the IRAK4 PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the IRAK4 band intensity. Quantify the band intensities using densitometry software to determine the percentage of IRAK4 degradation relative to the vehicle control.

Ternary Complex Formation Assay (e.g., Co-immunoprecipitation)

Objective: To provide evidence of the PROTAC-induced formation of the IRAK4-PROTAC-E3 ligase ternary complex.

Methodology:

-

Cell Treatment: Treat cells with the IRAK4 PROTAC or vehicle control for a short duration (e.g., 1-2 hours).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-Cereblon) or IRAK4 overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blot Analysis: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against IRAK4 and the E3 ligase to detect the co-immunoprecipitated proteins.

In Vitro Ubiquitination Assay

Objective: To directly demonstrate the PROTAC-mediated ubiquitination of IRAK4.

Methodology:

-

Cell Treatment: Treat cells with the IRAK4 PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[6]

-

Immunoprecipitation: Immunoprecipitate IRAK4 from the cell lysates using an anti-IRAK4 antibody.[6]

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using an anti-ubiquitin antibody to detect the presence of polyubiquitin (B1169507) chains on IRAK4.[6]

Cytokine Release Assay

Objective: To assess the functional consequence of IRAK4 degradation on downstream inflammatory signaling.

Methodology:

-

Cell Culture and Treatment: Pre-treat cells (e.g., PBMCs or differentiated THP-1 cells) with various concentrations of the IRAK4 PROTAC for a specified time.

-

Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) or R848.[4][5]

-

Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[5][11]

Mandatory Visualizations

IRAK4 Signaling Pathway

Caption: The MyD88-dependent IRAK4 signaling pathway.

Experimental Workflow for In Vitro PROTAC Characterization

Caption: A logical workflow for the in vitro characterization of a PROTAC.

References

- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - CD Bioparticles [cd-bioparticles.net]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Cellular Assays to Measure IRAK4 Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for various cellular assays designed to quantify the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a pivotal role in the innate immune response, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][2][3] The development of molecules that induce the degradation of IRAK4, such as Proteolysis Targeting Chimeras (PROTACs), has created a need for robust and reliable methods to measure the loss of the IRAK4 protein in a cellular context.[3][4]

IRAK4 Signaling Pathway

IRAK4 is a central component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][5] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[1][2][3] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[1][2][5]

Orthogonal Validation Workflow for IRAK4 Degradation

A comprehensive validation of IRAK4 degradation involves multiple orthogonal methods to ensure that the observed decrease in IRAK4 protein is a direct result of degradation and leads to the expected functional outcomes.

References

Application Notes: Western Blot Protocol for IRAK4 Protein Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system.[1] It is a pivotal component in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome signaling complex.[1] This event triggers a cascade that activates downstream transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines.[1][2] Given its central role in inflammation, IRAK4 is a significant therapeutic target for a wide range of autoimmune diseases, inflammatory disorders, and some cancers.[1][3]

Accurate quantification of IRAK4 protein levels is crucial for understanding its role in disease and for developing targeted therapeutics. Western blotting is a fundamental technique for reliably detecting and quantifying IRAK4 protein in cell lysates and tissue homogenates.[2]

Signaling Pathway and Experimental Workflow

To provide context for the protocol, the following diagrams illustrate the IRAK4 signaling cascade and the general workflow of the Western blot experiment.

References

In Vivo Models for Testing IRAK4 Degraders: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase and scaffolding protein that serves as a central node in the innate immune signaling pathways. Downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the activation of inflammatory responses. Dysregulation of the IRAK4 signaling pathway is implicated in a wide array of autoimmune diseases, inflammatory disorders, and certain cancers.

Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and powerful therapeutic strategy. Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, degraders mediate the complete elimination of the IRAK4 protein. This dual action abrogates both its kinase and scaffolding functions, potentially leading to a more profound and durable therapeutic effect.

These application notes provide detailed protocols and guidance for the in vivo evaluation of IRAK4 degraders in relevant mouse models of disease.

IRAK4 Signaling Pathway

The activation of TLRs and IL-1Rs by their respective ligands initiates the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 is activated and subsequently phosphorylates IRAK1, triggering a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1]

In Vivo Models for Efficacy Testing

The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of IRAK4 degraders. Below are detailed protocols for three commonly used mouse models.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model is ideal for assessing the acute anti-inflammatory effects of IRAK4 degraders.

Protocol:

-

Animals: Use 8-10 week old C57BL/6 mice. Acclimatize animals for at least one week prior to the experiment.

-

Degrader Administration: Formulate the IRAK4 degrader in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water). Administer the degrader or vehicle control via oral gavage at a predetermined dose. A typical dosing schedule involves administration 1-2 hours before LPS challenge.

-

Induction of ALI: Anesthetize mice with ketamine/xylazine. Administer LPS (from E. coli O111:B4) via intratracheal instillation at a dose of 5 mg/kg in 50 µL of sterile saline.

-

Monitoring and Sample Collection: Monitor mice for signs of respiratory distress. At 6-24 hours post-LPS administration, euthanize the mice.

-

Endpoints:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential immune cell counts and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and tissue damage (H&E staining).

-

Pharmacodynamics: Harvest lung tissue and spleen for the analysis of IRAK4 protein levels by Western blot or mass spectrometry.

-

Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established model of rheumatoid arthritis, suitable for evaluating the efficacy of IRAK4 degraders in a chronic autoimmune setting.

Protocol:

-

Animals: Use 8-10 week old male DBA/1J mice, which are highly susceptible to CIA.

-

Immunization:

-

Day 0: Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (2 mg/mL). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Day 21: Boost with an intradermal injection of 100 µL of bovine type II collagen (2 mg/mL) emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Degrader Administration: Begin daily oral gavage of the IRAK4 degrader or vehicle upon the first signs of arthritis (clinical score > 1).

-

Clinical Assessment: Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (0-4 per paw, for a maximum score of 16).

-

Endpoints:

-

Clinical Score: Record the daily arthritis score.

-

Paw Swelling: Measure paw thickness using a caliper.

-

Histology: At the end of the study, collect joints for histological assessment of inflammation, cartilage destruction, and bone erosion.

-

Pharmacodynamics: Collect spleen and paw tissue to determine IRAK4 protein levels.

-

Biomarkers: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines.

-

MYD88-L265P Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model

This model is relevant for testing IRAK4 degraders in a cancer context, specifically in lymphomas driven by the oncogenic MYD88 L265P mutation which leads to constitutive IRAK4 signaling.

Protocol:

-

Cell Culture: Culture OCI-Ly10 cells (human ABC-DLBCL cell line with MYD88 L265P mutation) in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin.

-

Animals: Use 6-8 week old female NOD scid gamma (NSG) mice.

-

Tumor Implantation: Resuspend OCI-Ly10 cells in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

-

Degrader Administration: When tumors reach a palpable volume of approximately 100-150 mm³, randomize mice into treatment and vehicle control groups. Administer the IRAK4 degrader or vehicle daily via oral gavage.

-

Efficacy Assessment:

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoints:

-

Tumor Growth Inhibition: Compare tumor growth between treated and control groups.

-

Pharmacodynamics: At the end of the study, excise tumors and spleens to measure IRAK4 protein levels and downstream signaling pathway modulation.

-

Quantitative Data Summary

The following table summarizes key in vivo data for representative IRAK4 degraders.

| Degrader | Model | Dosing Regimen | IRAK4 Degradation | Key Efficacy Readout | Reference |

| KT-474 | Healthy Human Volunteers | 50-200 mg daily for 14 days | ≥95% mean reduction in blood | N/A | [2] |

| KT-474 | HS & AD Patients | 75 mg daily for 28 days | Normalized in skin lesions | Improvement in skin lesions and symptoms | [2] |

| KT-474 | Imiquimod-induced psoriasis (mouse) | 100 mg/kg, twice daily (oral) | 80% in spleen, 67% in skin | Reduction in ear thickness | |

| KYM-001 | OCI-Ly10 Xenograft (mouse) | Daily oral gavage | >80% in tumor | Tumor regression |

Experimental Workflow and Methodologies

A typical workflow for the in vivo evaluation of an IRAK4 degrader involves several key stages, from initial dose-finding studies to comprehensive efficacy and pharmacodynamic assessments in relevant disease models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To establish the relationship between drug exposure (PK) and target engagement/degradation (PD).

Protocol:

-

Dosing: Administer a single dose of the IRAK4 degrader to a cohort of mice.

-

Sample Collection:

-

PK: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose to determine plasma drug concentrations using LC-MS/MS.

-

PD: Euthanize cohorts of mice at corresponding time points and collect tissues of interest (e.g., spleen, blood for PBMCs) to measure IRAK4 protein levels.

-

-

Analysis: Correlate plasma drug concentration with the extent and duration of IRAK4 degradation in the target tissues.

Western Blot for IRAK4 Degradation

Objective: To quantify the reduction in IRAK4 protein levels in tissues.

Protocol:

-

Tissue Lysis: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against IRAK4 (e.g., Cell Signaling Technology #4363, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Perform densitometry analysis to quantify IRAK4 band intensity, normalized to the loading control.

In Vivo Toxicology Assessment

Objective: To evaluate the safety profile of the IRAK4 degrader.

Protocol:

-

Dose Groups: Establish multiple dose groups, including a vehicle control and at least three dose levels of the degrader, based on the maximum tolerated dose (MTD) studies.

-

Administration: Administer the degrader daily for a specified duration (e.g., 14 or 28 days).

-

Clinical Observations:

-

Monitor animals daily for changes in behavior, appearance, and signs of toxicity.

-

Record body weight twice weekly.

-

Perform a detailed clinical examination at least once a week.

-

-

Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood counts and serum chemistry analysis.

-

Necropsy and Histopathology: Perform a full necropsy and collect major organs for weight analysis and histopathological examination.

Logical Framework for Experimental Design

The successful in vivo evaluation of an IRAK4 degrader requires a logical and stepwise approach, integrating various experimental considerations to build a comprehensive data package for preclinical development.

References

Application Notes and Protocols: Conjugation of PROTAC IRAK4 Ligand-1 to Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of PROTAC IRAK4 ligand-1 to various linkers, a crucial step in the synthesis of potent and selective IRAK4-degrading Proteolysis Targeting Chimeras (PROTACs). The methodologies described herein are based on established synthetic strategies and provide a framework for the rational design and assembly of these heterobifunctional molecules.

Introduction to IRAK4 PROTACs

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Beyond its kinase activity, IRAK4 also serves as a scaffold protein, essential for the formation of the Myddosome complex and subsequent activation of downstream inflammatory signaling.[2][3] Consequently, the targeted degradation of IRAK4 via PROTACs, which removes both the kinase and scaffolding functions, presents a promising therapeutic strategy for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[2][4]

An IRAK4 PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to IRAK4 (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[2][4] The linker is a critical determinant of the PROTAC's efficacy, influencing the formation of a stable ternary complex between IRAK4 and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[5]

"this compound" is a synthetic ligand designed to bind to IRAK4 and serves as a key building block for the assembly of IRAK4 PROTACs.[6] This document will focus on the conjugation of this ligand to various linkers.

IRAK4 Signaling Pathway and PROTAC Mechanism of Action

The IRAK4 signaling cascade is initiated upon the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to MyD88, forming the Myddosome complex, which subsequently leads to the phosphorylation of IRAK1 and the activation of downstream signaling pathways, including NF-κB, resulting in the production of pro-inflammatory cytokines.[1]

An IRAK4 PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of IRAK4. By simultaneously binding to IRAK4 and an E3 ligase, the PROTAC forms a ternary complex, bringing the E3 ligase in close proximity to IRAK4. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to IRAK4, marking it for degradation by the 26S proteasome.

Experimental Protocols

The following protocols describe common methods for conjugating this compound to linkers with different functional groups. These protocols are intended as a starting point and may require optimization based on the specific linker and desired final PROTAC.

Protocol 1: Amide Bond Formation

This protocol details the coupling of this compound (assuming it has a carboxylic acid handle for conjugation) to an amine-terminated linker (e.g., Amine-PEG-E3 Ligase Ligand).

Materials:

-

This compound-COOH

-

Amine-terminated linker (e.g., Amine-PEGn-Pomalidomide)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, TEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Reaction vessel and magnetic stirrer

-

Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate (B86663), silica (B1680970) gel for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound-COOH (1.0 eq) in anhydrous DMF.

-

Activation: To the stirred solution, add the peptide coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the amine-terminated linker (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired IRAK4 PROTAC.[1]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol is suitable for conjugating an alkyne-functionalized this compound to an azide-terminated linker.

Materials:

-

This compound-Alkyne

-

Azide-terminated linker (e.g., Azide-PEGn-Pomalidomide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

-

Reaction vessel and magnetic stirrer

-

Standard workup and purification reagents and equipment

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve this compound-Alkyne (1.0 eq) and the azide-terminated linker (1.0 eq) in the chosen solvent system.[7]

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq).

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[8]

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC by flash column chromatography or preparative HPLC.[9]

Data Presentation

The choice of linker is critical for the efficacy of an IRAK4 PROTAC. The following tables summarize representative data on the impact of linker length and composition on IRAK4 degradation.

Table 1: Impact of Linker Length on IRAK4 Degradation

| PROTAC Compound | Linker Type | Linker Length | DC₅₀ (nM) in OCI-LY10 cells | Dₘₐₓ (%) in OCI-LY10 cells | Reference |

| Compound 2 | Alkyl | 3 atoms | >1000 | <10 | [2] |

| Compound 3 | Alkyl | 4 atoms | >1000 | <10 | [2] |

| Compound 7 | PEG | 1 PEG unit | ~500 | ~50 | [2] |

| Compound 9 | PEG | 2 PEG units | ~50 | >90 | [2] |

| Compound with VHL ligand | Spirocyclic pyrimidine | Optimized | 151 | Not Reported | [10] |

| KT-474 | Proprietary | Optimized | 2.0 | >90 | [11] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Comparison of Published IRAK4 PROTACs

| Compound Name | IRAK4 Ligand | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| KT-474 | Proprietary | Cereblon (CRBN) | THP-1 | 0.88 | 101 | [11] |

| Compound 9 (GSK) | PF-06650833 derivative | Von Hippel-Lindau (VHL) | PBMCs | 151 | Not Reported | [10] |

| FIP22 | Proprietary | Cereblon (CRBN) | HEK293T | 3.2 | >90 | |

| SIM0711 | Proprietary | Not Specified | THP-1 | Faster kinetics than KT-474 | Near-complete |

Troubleshooting and Optimization

-

Low Reaction Yield:

-

Ensure all reagents and solvents are anhydrous, especially for amide coupling.

-

Optimize the equivalents of coupling reagents and base.

-

Consider alternative coupling reagents or reaction conditions (e.g., temperature).

-

-

Incomplete Reaction:

-

Increase reaction time or temperature.

-

Verify the purity of starting materials.

-

-

Poor PROTAC Efficacy:

-

Synthesize a series of PROTACs with varying linker lengths and compositions to identify the optimal linker.[5]

-

Consider different attachment points on the IRAK4 ligand or the E3 ligase ligand.

-

Evaluate different E3 ligase ligands (e.g., CRBN vs. VHL).

-

Conclusion

The successful conjugation of this compound to a suitable linker is a critical step in the development of effective IRAK4 degraders. The protocols and data presented in these application notes provide a foundation for researchers to synthesize and evaluate novel IRAK4 PROTACs. Careful optimization of the linker is essential to achieve potent and selective degradation of IRAK4, offering a promising therapeutic strategy for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 7. broadpharm.com [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Cell Permeability of PROTAC IRAK4 Ligand-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation.[1][2][3] This is achieved through their unique bifunctional structure, which consists of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation leads to the ubiquitination of the target protein, marking it for destruction by the cell's proteasome.[2][4]

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][6] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target. "PROTAC IRAK4 ligand-1" is a synthetic ligand designed for incorporation into a PROTAC, which in turn targets IRAK4 for degradation.[7] A known construct, "PROTAC IRAK4 degrader-1," utilizes this ligand along with the E3 ligase ligand Pomalidomide to recruit the Cereblon E3 ligase.[8][9]

A significant hurdle in the development of effective PROTACs is ensuring their efficient passage across the cell membrane to reach their intracellular targets.[10][11] The relatively large size and complex physicochemical properties of PROTACs often result in poor cell permeability.[12][13] Therefore, the thorough evaluation of cell permeability is a cornerstone of the preclinical development of any PROTAC, including those targeting IRAK4.

These application notes provide detailed protocols for two standard and complementary assays for assessing the cell permeability of "this compound" and its corresponding PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Signaling and Mechanistic Pathways

To understand the context of "this compound," it is crucial to visualize both the biological pathway it aims to disrupt and the mechanism by which its corresponding PROTAC functions.

Figure 1: Simplified IRAK4 Signaling Pathway.

The PROTAC utilizing "this compound" functions by co-opting the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS).

Figure 2: General Mechanism of Action for an IRAK4 PROTAC.

Data Presentation

The following tables present hypothetical yet representative data for an IRAK4-targeting PROTAC, illustrating how results from permeability assays can be structured for clear comparison.

Table 1: PAMPA Permeability Data

| Compound | Papp (x 10⁻⁶ cm/s) | Classification |

| IRAK4 PROTAC | 0.6 | Moderate |

| Atenolol (Low Permeability Control) | < 0.1 | Low |

| Propranolol (High Permeability Control) | > 5.0 | High |

Note: Papp values are indicative and used for classification purposes.

Table 2: Caco-2 Permeability Data

| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Classification |

| IRAK4 PROTAC | 0.4 | 1.6 | 4.0 | Low (potential efflux) |

| Atenolol (Low Permeability) | 0.2 | 0.2 | 1.0 | Low |

| Antipyrine (High Permeability) | 25.0 | 26.0 | 1.04 | High |

| Talinolol (P-gp Substrate) | 0.5 | 5.0 | 10.0 | Low (efflux) |

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method that models passive transcellular permeability and is useful for early-stage screening.[10][14][15]

Figure 3: Experimental Workflow for the PAMPA Assay.

Methodology:

-

Preparation of Acceptor Plate: Add 300 µL of appropriate buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.

-

Coating of Donor Plate: Carefully pipette 5 µL of a phospholipid solution (e.g., 2% phosphatidylcholine in dodecane) onto the filter membrane of each well in the 96-well donor plate.[13] Allow the solution to fully impregnate the filter for at least 5 minutes.

-

Preparation of Donor Solutions: Dissolve the "this compound" or the full PROTAC and control compounds in a suitable solvent like DMSO. Dilute these stock solutions into the same buffer as the acceptor plate to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to not disrupt the membrane.

-

Assay Initiation: Add 200 µL of the donor solution to each well of the coated donor plate.

-

Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the assembled plates at room temperature for 4-16 hours. To minimize evaporation, place the assembly in a sealed container with a source of humidity.

-

Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / [Ceq]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Caco-2 Permeability Assay

This cell-based assay is the industry gold standard for predicting in vivo drug absorption.[16][17] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and can assess passive diffusion, active transport, and efflux.[16][18]

Figure 4: Experimental Workflow for the Caco-2 Permeability Assay.

Methodology:

-

Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture them for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[16][17]

-

Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use inserts with TEER values within the acceptable range for your laboratory, indicating a confluent and intact monolayer.[19] A paracellular marker like Lucifer Yellow can also be used to confirm integrity.[20]

-

Assay Preparation: Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4. Equilibrate the cells by incubating with fresh transport buffer for 30 minutes at 37°C.

-

Bidirectional Transport:

-

Apical-to-Basolateral (A→B) Transport: To assess absorption, add the test compound solution (e.g., 10 µM "this compound" in transport buffer) to the apical (upper) compartment. Add fresh transport buffer to the basolateral (lower) compartment.[19]

-

Basolateral-to-Apical (B→A) Transport: To assess efflux, add the test compound solution to the basolateral compartment and fresh buffer to the apical compartment.[19]

-

-

Incubation: Incubate the plates at 37°C, typically with gentle shaking, for a set period (e.g., 2 hours).

-

Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Quantify the concentration of the test compound in each sample using LC-MS/MS.

-

Calculations:

-

Papp Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor compartment.

-

Efflux Ratio (ER): The ER is calculated to determine if the compound is a substrate of efflux transporters: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is generally considered indicative of active efflux.[16]

-

Conclusion

The assessment of cell permeability is a critical step in the development of "this compound" and its derived PROTACs. The PAMPA assay offers a rapid, high-throughput method for evaluating passive permeability, making it ideal for early-stage screening and structure-permeability relationship studies. The Caco-2 assay provides a more comprehensive and physiologically relevant model, offering insights into both passive and active transport mechanisms. By employing these assays, researchers can effectively characterize the permeability of their IRAK4-targeting PROTACs, identify potential liabilities, and guide the optimization of these promising therapeutic agents.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRAK4 - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PROTAC IRAK4 degrader-1 | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. aragen.com [aragen.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 15. PAMPA | Evotec [evotec.com]

- 16. Caco-2 Permeability | Evotec [evotec.com]

- 17. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 18. Caco-2 Permeability Assay | AxisPharm [axispharm.com]

- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Application Notes and Protocols for CRISPR Screening to Identify IRAK4 Degradation Modulators

For: Researchers, scientists, and drug development professionals.

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1][2]. IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for the activation of downstream inflammatory responses, including the NF-κB pathway[3][4][5]. Targeting IRAK4 for degradation, rather than merely inhibiting its kinase activity, offers a more comprehensive therapeutic strategy by eliminating both of its key functions[4][6]. This approach can lead to a more profound and durable anti-inflammatory effect[7]. Genome-wide CRISPR-Cas9 loss-of-function screens provide a powerful and unbiased method to identify novel genes and pathways that modulate the stability and degradation of a protein of interest[8][9]. This document provides detailed application notes and protocols for designing and executing a CRISPR screen to discover novel modulators of IRAK4 degradation.

Introduction: IRAK4 Signaling and Therapeutic Rationale

IRAK4 is the most upstream kinase in the IL-1R/TLR signaling cascade[1]. Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4[1][2]. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of TRAF6, an E3 ubiquitin ligase[3][4]. This ultimately results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines[2]. Given its central role, IRAK4 is a key therapeutic target for various inflammatory and autoimmune diseases[5][10].

Strategies that induce the degradation of IRAK4, such as Proteolysis Targeting Chimeras (PROTACs), leverage the ubiquitin-proteasome system to eliminate the entire protein[4][11]. This approach has been shown to be more effective than kinase inhibition alone[6]. A CRISPR screen can identify cellular components, such as E3 ligases or deubiquitinases (DUBs), that regulate IRAK4 protein levels, providing novel targets for therapeutic intervention.

Caption: IRAK4 signaling pathway from TLR/IL-1R to NF-κB activation.

Experimental Design: CRISPR Screening Workflow

A genome-scale CRISPR-Cas9 knockout screen can be designed to identify genes whose loss leads to the stabilization or destabilization of IRAK4. The general workflow involves transducing a stable Cas9-expressing cell line with a lentiviral guide RNA (gRNA) library. Following selection, the cell population is then subjected to a selection pressure or a sorting strategy to isolate cells with altered IRAK4 levels. High-throughput sequencing is used to identify the gRNAs that are enriched or depleted in the selected population, thereby revealing the corresponding genes that modulate IRAK4 degradation.

Caption: CRISPR screening workflow for IRAK4 degradation modulators.

Data Presentation

Table 1: Hypothetical Results from a Genome-Wide CRISPR Screen for IRAK4 Modulators

| Rank | Gene Symbol | Gene Function | Population Enriched | Putative Role for IRAK4 |

| 1 | UBE3C | E3 Ubiquitin Ligase | IRAK4-Low | Putative IRAK4 ubiquitin ligase (destabilizer) |

| 2 | USP7 | Deubiquitinase | IRAK4-High | Putative IRAK4 deubiquitinase (stabilizer) |

| 3 | CUL4B | Cullin-RING E3 Ligase Component | IRAK4-Low | Component of a complex that targets IRAK4 |

| 4 | OTUD1 | Deubiquitinase | IRAK4-High | Putative IRAK4 deubiquitinase (stabilizer) |

| 5 | RNF126 | E3 Ubiquitin Ligase | IRAK4-Low | Putative IRAK4 ubiquitin ligase (destabilizer) |

Table 2: Comparative Efficacy of IRAK4 Degraders vs. Kinase Inhibitors

This table summarizes typical quantitative data comparing a known IRAK4 degrader (e.g., KT-474) with a kinase inhibitor.

| Parameter | IRAK4 Degrader (e.g., KT-474) | IRAK4 Kinase Inhibitor | Rationale |

| Mechanism of Action | Induces proteasomal degradation | Blocks ATP binding site | Degrader removes the entire protein, eliminating both kinase and scaffold functions[6][11]. |

| IRAK4 Protein Reduction | >90% elimination of protein | No effect on protein levels | Confirmed by Western Blot. |

| IRAK4 DC₅₀ | ~4.0 nM (in RAW 264.7 cells)[11] | Not Applicable | DC₅₀ is the concentration for 50% maximal degradation[10]. |

| Cytokine Inhibition (IL-6 IC₅₀) | Potent (sub-nanomolar) | Less potent, especially at high stimulus | Degradation leads to more profound suppression of downstream signaling[6]. |

| Effect on Scaffolding | Abrogated | Unaffected or stabilized | Kinase inhibitors do not disrupt the Myddosome complex formation[12]. |

Experimental Protocols

Protocol 1: Genome-Scale CRISPR-Cas9 Knockout Screen

Objective: To identify genes that, when knocked out, alter endogenous IRAK4 protein levels.

Materials:

-

Cas9-expressing cells (e.g., THP-1 monocytes)

-

GeCKO v2 or similar genome-scale lentiviral gRNA library

-

Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for virus production

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Polybrene

-

Fluorescently-conjugated anti-IRAK4 antibody

-

Fluorescence-Activated Cell Sorter (FACS)

-

Genomic DNA extraction kit

-

PCR reagents for gRNA amplification

-

Next-Generation Sequencing (NGS) platform

Methodology:

-

Lentivirus Production: Co-transfect HEK293T cells with the gRNA library plasmid pool and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Cell Transduction: Transduce 100-200 million Cas9-expressing THP-1 cells with the gRNA library lentivirus at a low multiplicity of infection (MOI < 0.3) to ensure single gRNA integration per cell[8]. Maintain a library coverage of at least 500 cells per gRNA.

-

Selection: Two days post-transduction, select cells with 1-2 µg/mL puromycin for 7-10 days to eliminate non-transduced cells.

-

Gene Editing Period: Culture the selected cell population for an additional 7-14 days to allow for Cas9-mediated gene knockout and subsequent protein turnover.

-

Immunostaining: Fix, permeabilize, and stain the cell population with a fluorescently-conjugated anti-IRAK4 antibody.

-

FACS Sorting: Sort the stained cells into three populations using FACS: the top 10% of cells with the highest IRAK4 signal (IRAK4-High), the bottom 10% with the lowest IRAK4 signal (IRAK4-Low), and an unsorted bulk population as a control. Collect at least 10 million cells per population.

-

Sequencing and Analysis: Extract genomic DNA from all three populations. Amplify the integrated gRNA sequences using PCR. Analyze the PCR products via NGS. Compare gRNA frequencies between the IRAK4-High/Low populations and the unsorted control to identify enriched or depleted gRNAs.

Protocol 2: Validation by Western Blot

Objective: To confirm that knockout of a candidate gene alters IRAK4 protein levels.

Materials:

-

Validated gRNAs targeting hit genes

-

Lentiviral vector

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies (anti-IRAK4, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Methodology:

-

Generate Knockout Cell Lines: Create stable knockout cell lines for each candidate gene using individual, validated gRNAs. Include a non-targeting gRNA control.

-

Cell Lysis: Lyse cells in RIPA buffer on ice[12].

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against IRAK4 and a loading control overnight at 4°C.

-

Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and visualize bands using an ECL substrate and an imaging system[10].

-

Analysis: Quantify band intensities using densitometry software. Normalize IRAK4 levels to the loading control to confirm upregulation or downregulation.

Protocol 3: Functional Validation via Cytokine Release Assay

Objective: To determine if modulating IRAK4 levels via a candidate gene knockout affects downstream inflammatory signaling.

Materials:

-

Validated knockout cell lines and non-targeting control cells

-

TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)

-

ELISA or Multiplex Bead Array kit for cytokines (e.g., IL-6, TNF-α)

Methodology:

-

Cell Plating: Plate an equal number of knockout and control cells.

-